(3R)-3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile
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Overview
Description
(3R)-3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile is a chiral organic compound that contains an amino group, a nitrile group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluorobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde is reacted with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Nitrile Formation: The amine is then converted to the nitrile using reagents such as cyanogen bromide or other suitable nitrile-forming agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a potential pharmaceutical intermediate for the development of new drugs.
Industry: As a precursor for the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(2-chlorophenyl)propanenitrile
- (3R)-3-Amino-3-(3-fluorophenyl)propanenitrile
- (3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propanenitrile
Uniqueness
(3R)-3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can affect the compound’s electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C9H8ClFN2 |
---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-chloro-3-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8ClFN2/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3,8H,4,13H2/t8-/m1/s1 |
InChI Key |
QSOBYVGJURRKSC-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)Cl)[C@@H](CC#N)N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C(CC#N)N |
Origin of Product |
United States |
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